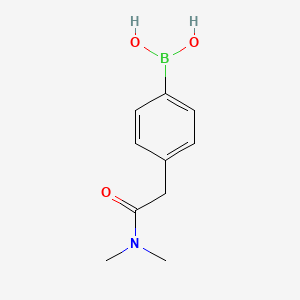
(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a dimethylamino group and an oxoethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with boronic acid derivatives. The process begins with the preparation of the Grignard reagent from 4-bromo-N,N-dimethylaniline and magnesium in anhydrous tetrahydrofuran (THF). This intermediate is then reacted with boron trifluoride etherate to form the boronic acid derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to develop boronate affinity materials for the selective enrichment of cis-diol-containing molecules, such as nucleosides and catechols. These materials are applied in separation, sensing, imaging, diagnostics, and drug delivery .
Industry: The compound is used in the production of fluorescent dyes and polymers. It is also employed in the development of materials for electronic and optical applications .
Mechanism of Action
The mechanism of action of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid moiety interacts with the cis-diol groups, forming a stable complex that can be dissociated by changing the pH .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
- 4-(Diphenylamino)phenylboronic acid
Uniqueness: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is unique due to the presence of both dimethylamino and oxoethyl groups, which enhance its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers improved binding affinity and specificity for cis-diol-containing molecules, making it highly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
[4-[2-(dimethylamino)-2-oxoethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-12(2)10(13)7-8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUZWFGTCIABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














